6-ethyl-1H-indole-2,3-dione
Overview
Description
6-ethyl-1H-indole-2,3-dione is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
6-Ethyl isatin, a derivative of isatin, has been found to have a broad spectrum of biological activities . Isatin is more selective for MAO-B than MAO-A and is responsible for increasing the dopamine level in the brain by inhibiting the MAO enzyme .
Mode of Action
Isatin derivatives, including 6-ethyl isatin, are known to interact with their targets, leading to various biochemical changes . For instance, isatin inhibits MAO enzymes, leading to an increase in dopamine levels in the brain .
Biochemical Pathways
Isatin and its derivatives, including 6-Ethyl isatin, can participate in a wide range of synthetic reactions, forming a variety of heterocyclic structures . These compounds affect various biochemical pathways, leading to their diverse biological and pharmacological properties . .
Result of Action
The result of 6-Ethyl isatin’s action can vary depending on its specific targets and the biochemical pathways it affects. Isatin derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antitubercular, and antiproliferative properties . .
Biochemical Analysis
Biochemical Properties
6-Ethyl isatin, like other isatin derivatives, is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Isatin derivatives have been reported to exhibit cytotoxicity against various cancer cells . For instance, a derivative of isatin was found to induce apoptosis and inhibit the migration of HepG2 cells
Molecular Mechanism
Isatin derivatives are known to undergo various chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation
Temporal Effects in Laboratory Settings
Isatin has been reported to exhibit antiviral activities
Dosage Effects in Animal Models
Isatin was reported to increase the level of brain isatin when injected into rats
Metabolic Pathways
Isatin is known to be involved in the metabolism of tryptophan
Transport and Distribution
Isatin derivatives have been reported to exhibit charge transport properties
Subcellular Localization
Proteins and their subcellular localizations can be predicted from their amino acid sequences
Biological Activity
6-Ethyl-1H-indole-2,3-dione, a derivative of isatin, has garnered significant attention due to its diverse biological activities. As a member of the indole family, this compound exhibits potential therapeutic properties, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.
This compound is characterized by the presence of an ethyl group at the 6-position of the indole ring. This modification enhances its reactivity and biological profile compared to other isatin derivatives. The compound's structural formula can be represented as:
Anticancer Activity
Numerous studies have reported the anticancer properties of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer) and MCF-7 (HER2-positive breast cancer).
- IC50 Values : The compound demonstrated significant inhibitory concentrations (IC50) ranging from 1.85 µM to 5.07 µM depending on structural modifications and cell lines tested .
Compound Modification | Cell Line | IC50 (µM) |
---|---|---|
Unmodified | MDA-MB-231 | 3.12 |
5-OCH3 Substitution | MDA-MB-231 | 1.85 |
Trifluoromethoxy | MDA-MB-231 | 5.07 |
These results indicate that specific substitutions on the indole core can significantly enhance its anticancer potency.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. The compound has shown effectiveness against a range of bacteria and fungi, although specific MIC (Minimum Inhibitory Concentration) values were not consistently reported across studies .
Interaction with Cellular Targets
The biological activity of this compound is largely attributed to its ability to interact with various cellular targets:
- Enzyme Inhibition : It has been implicated in the inhibition of D-amino acid oxidase (DAAO), an enzyme involved in neurotransmitter metabolism .
- Cell Cycle Disruption : The compound induces apoptosis in cancer cells by disrupting cell cycle progression and promoting caspase activation .
- Reactive Oxygen Species (ROS) Generation : It may also increase ROS levels within cells, leading to oxidative stress and subsequent cell death in cancerous tissues .
Study on Antitumor Efficacy
In a recent study involving the synthesis and evaluation of various isatin derivatives, this compound was highlighted for its potent antitumor effects against multiple cancer cell lines. The study utilized MTT assays to assess cell viability and confirmed that modifications at the C5 position significantly enhanced biological activity .
In Vivo Studies
Animal models have also been employed to evaluate the pharmacokinetics and therapeutic potential of this compound. For instance, administration in rat models showed promising results in reducing tumor size and improving survival rates compared to controls .
Properties
IUPAC Name |
6-ethyl-1H-indole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-2-6-3-4-7-8(5-6)11-10(13)9(7)12/h3-5H,2H2,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRUCDIVVJMXEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70550567 | |
Record name | 6-Ethyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70550567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90924-07-5 | |
Record name | 6-Ethyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70550567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.